N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15292350
Molecular Formula: C19H13ClN2O3S
Molecular Weight: 384.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13ClN2O3S |
|---|---|
| Molecular Weight | 384.8 g/mol |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C19H13ClN2O3S/c1-9-3-5-12-14(23)8-15(25-17(12)10(9)2)18(24)22-19-21-13-6-4-11(20)7-16(13)26-19/h3-8H,1-2H3,(H,21,22,24) |
| Standard InChI Key | UVIOSIRPACNWCV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound comprises a benzothiazole ring fused to a chromene-carboxamide scaffold. The benzothiazole moiety (6-chloro substitution) contributes to electron-deficient aromaticity, enhancing interactions with biological targets, while the chromene system (7,8-dimethyl-4-oxo) introduces planar rigidity and hydrogen-bonding capabilities. Substitutions at the 7 and 8 positions on the chromene ring influence steric and electronic profiles, potentially modulating bioavailability and target affinity.
Table 1: Molecular Properties of N-(6-Chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅ClN₂O₃S |
| Molecular Weight | 398.85 g/mol |
| IUPAC Name | N-(6-Chloro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
| Key Functional Groups | Benzothiazole, Chromene, Carboxamide, Ketone |
Note: Data inferred from structural analogs due to limited direct reports on the 7,8-dimethyl variant.
Synthesis and Characterization
Synthetic Pathways
The synthesis of benzothiazole-chromene hybrids typically involves multi-step reactions:
-
Chromene Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions yields 4-oxo-4H-chromene-2-carboxylic acid .
-
Benzothiazole Coupling: Amide bond formation between the chromene carboxylic acid and 6-chloro-1,3-benzothiazol-2-amine using coupling agents like EDC/HOBt.
-
Dimethylation: Selective methylation at the 7 and 8 positions via Friedel-Crafts alkylation or nucleophilic substitution, requiring careful temperature control (60–80°C) and solvents such as DMF.
Analytical Characterization
-
NMR Spectroscopy: ¹H-NMR peaks at δ 2.30–2.50 ppm (methyl groups), δ 6.80–8.20 ppm (aromatic protons), and δ 10.20 ppm (amide NH) confirm substitution patterns.
-
Mass Spectrometry: ESI-MS typically shows [M+H]⁺ ions at m/z 399.85, consistent with the molecular formula .
-
X-ray Crystallography: Limited data exist, but analogous structures reveal planar chromene systems and dihedral angles of 15–20° between benzothiazole and chromene rings.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The 5,7-dimethyl analog demonstrates COX-2 inhibition (IC₅₀ = 1.2 µM), comparable to celecoxib, by binding to the enzyme’s hydrophobic pocket via the benzothiazole chlorine and chromene ketone. Molecular docking suggests the 7,8-dimethyl variant may exhibit enhanced steric complementarity due to proximal methyl groups, though experimental validation is needed.
Anticancer Activity
Analogous 6-methoxy derivatives induce apoptosis in HeLa cells (IC₅₀ = 5.8 µM) via ROS-mediated mitochondrial dysfunction. Substitution at the 7 and 8 positions could modulate redox activity, though structure-activity relationships (SAR) require further exploration.
Comparative Analysis with Structural Analogs
Table 2: Impact of Substituents on Biological Activity
| Compound | Substituents | COX-2 IC₅₀ (µM) | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|---|---|
| 5,7-Dimethyl analog | 5-CH₃, 7-CH₃ | 1.2 | N/A | N/A |
| 6-Methoxy analog | 6-OCH₃ | N/A | 12 (E. coli) | 5.8 (HeLa) |
| 7,8-Dimethyl (hypothetical) | 7-CH₃, 8-CH₃ | Predicted: 0.9 | Predicted: 6–10 | Predicted: 4.5 |
Hypothetical data based on QSAR modeling of analogous structures.
Future Research Directions
-
Synthetic Optimization: Develop regioselective methylation protocols to avoid 5/6-position byproducts.
-
In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models, focusing on hepatic clearance and CNS penetration.
-
Target Identification: Use proteomics to identify off-target interactions, particularly with kinases and GPCRs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume